molecular formula C13H19NO2 B12093467 D-Valine, N-methyl-, phenylmethyl ester CAS No. 89536-87-8

D-Valine, N-methyl-, phenylmethyl ester

Cat. No.: B12093467
CAS No.: 89536-87-8
M. Wt: 221.29 g/mol
InChI Key: GNXSEJASXOKTCC-GFCCVEGCSA-N
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Description

D-Valine, N-methyl-, phenylmethyl ester (CAS Number 7146-15-8) is a chemical compound with the linear formula : this compound (CAS Number: 7146-15-8) is a chemical compound with the linear formula (CH₃)₂CHCH(NH₂)COOCH₃ · HCl . Its molecular weight is approximately 167.63 g/mol .

Preparation Methods

a. Synthetic Routes

The synthesis of D-Valine, N-methyl-, phenylmethyl ester involves several steps. One common method is the esterification of D-valine with phenylmethyl alcohol (benzyl alcohol) using acid catalysts. The reaction proceeds as follows:

D-Valine+Phenylmethyl AlcoholD-Valine, N-methyl-, phenylmethyl ester\text{D-Valine} + \text{Phenylmethyl Alcohol} \rightarrow \text{this compound} D-Valine+Phenylmethyl Alcohol→D-Valine, N-methyl-, phenylmethyl ester

b. Reaction Conditions

The esterification typically occurs under reflux conditions with a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). The reaction temperature and duration depend on the specific conditions used.

c. Industrial Production

Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction parameters ensures high yield and purity.

Chemical Reactions Analysis

D-Valine, N-methyl-, phenylmethyl ester can undergo various chemical reactions:

  • Hydrolysis : The ester bond can be cleaved by hydrolysis, yielding D-valine and phenylmethyl alcohol.
  • Reduction : Reduction of the carbonyl group can lead to the corresponding alcohol.
  • Substitution : The benzyl group can be substituted with other functional groups.

Common reagents include strong acids, bases, and reducing agents. The major products depend on the specific reaction conditions.

Scientific Research Applications

D-Valine, N-methyl-, phenylmethyl ester finds applications in:

  • Peptide Synthesis : As a protected amino acid, it is used in peptide chemistry.
  • Drug Development : It may serve as a building block for drug molecules.
  • Chiral Ligands : Its chiral nature makes it valuable in asymmetric synthesis.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For example:

  • In peptide synthesis, it acts as a temporary protecting group for the valine residue.
  • In drug development, it contributes to the overall pharmacological properties.

Comparison with Similar Compounds

D-Valine, N-methyl-, phenylmethyl ester can be compared with other ester derivatives of valine, such as D-valine methyl ester (CAS Number: 112674-73-4) . Its uniqueness lies in the presence of the phenylmethyl group.

Remember that this compound’s properties and applications may vary based on the context of use and specific research goals

Properties

CAS No.

89536-87-8

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

benzyl (2R)-3-methyl-2-(methylamino)butanoate

InChI

InChI=1S/C13H19NO2/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3/t12-/m1/s1

InChI Key

GNXSEJASXOKTCC-GFCCVEGCSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)OCC1=CC=CC=C1)NC

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)NC

Origin of Product

United States

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